6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
CAS No.: 1289386-63-5
Cat. No.: VC0165836
Molecular Formula: C8H12ClN3OS
Molecular Weight: 233.714
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289386-63-5 |
|---|---|
| Molecular Formula | C8H12ClN3OS |
| Molecular Weight | 233.714 |
| IUPAC Name | 6-chloro-2-methylsulfinyl-N-propan-2-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H12ClN3OS/c1-5(2)10-7-4-6(9)11-8(12-7)14(3)13/h4-5H,1-3H3,(H,10,11,12) |
| Standard InChI Key | LWJZKPVUECZAHC-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=CC(=NC(=N1)S(=O)C)Cl |
Introduction
Chemical Identity and Structural Properties
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds. It is characterized by a pyrimidine core with specific functional group substitutions at positions 2, 4, and 6. The compound contains a chloro substituent at position 6, an N-isopropylamine group at position 4, and a methylsulfinyl group at position 2 of the pyrimidine ring. This combination of substituents confers unique chemical properties and potential biological activities to the molecule.
The compound is formally identified by the CAS registry number 1289386-63-5 and has a molecular formula of C8H12ClN3OS with a molecular weight of 233.714 g/mol. The pyrimidine ring provides the basic scaffold, while the functional groups attached to it contribute to its distinctive chemical behavior and reactivity. The presence of the methylsulfinyl group, in particular, introduces an interesting stereochemical aspect due to the chiral sulfur atom, which may be relevant for specific biological interactions.
Chemical Identifiers and Properties
The compound can be identified using various chemical identifiers as presented in Table 1, which provides comprehensive reference information for this molecule.
Table 1: Chemical Identifiers of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
| Identifier Type | Value |
|---|---|
| CAS Number | 1289386-63-5 |
| IUPAC Name | 6-chloro-2-methylsulfinyl-N-propan-2-ylpyrimidin-4-amine |
| Molecular Formula | C8H12ClN3OS |
| Molecular Weight | 233.714 g/mol |
| Standard InChI | InChI=1S/C8H12ClN3OS/c1-5(2)10-7-4-6(9)11-8(12-7)14(3)13/h4-5H,1-3H3,(H,10,11,12) |
| Standard InChIKey | LWJZKPVUECZAHC-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=CC(=NC(=N1)S(=O)C)Cl |
| PubChem Compound ID | 53385558 |
The molecular structure of this compound features a pyrimidine ring with three distinct functional groups: a chlorine atom, an isopropylamine group, and a methylsulfinyl group. This specific arrangement of atoms and functional groups defines its chemical behavior, including solubility, reactivity, and potential interactions with biological targets.
Applications and Pharmacological Relevance
Pyrimidine derivatives, including compounds similar to 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, are of considerable interest in medicinal chemistry and drug development. These compounds often exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The specific functionalization pattern of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine may contribute to particular biological activities or pharmacological properties. The presence of an isopropyl group at the amine nitrogen is noteworthy, as structure-activity relationship studies on related compounds have shown that the nature of N-substitution can significantly impact biological activity .
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, it is valuable to compare it with structurally related compounds. One such compound is 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine, which differs only in the oxidation state of the sulfur atom (methylthio instead of methylsulfinyl).
This comparison reveals how the oxidation state of sulfur can influence molecular properties such as polarity, hydrogen bonding capabilities, and potentially biological activities. The methylsulfinyl group is more polar than the methylthio group, which could impact solubility, cell membrane permeability, and interactions with biological targets.
Structural Variations and Their Impact
Table 2: Comparison of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine with Related Compounds
| Property | 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine | 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine |
|---|---|---|
| Molecular Formula | C8H12ClN3OS | C8H12ClN3S |
| Molecular Weight | 233.714 g/mol | 217.72 g/mol |
| Key Structural Difference | Contains methylsulfinyl group (S=O) | Contains methylthio group (S) |
| Relative Polarity | Higher (due to S=O) | Lower |
| Potential H-Bond Acceptors | More (includes S=O) | Fewer |
This comparison highlights how subtle structural changes can influence the physicochemical properties of these compounds, which in turn may affect their biological activities and potential applications.
Research and Development Considerations
For researchers interested in 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, several important considerations should be taken into account:
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Chirality: The methylsulfinyl group introduces a chiral center at the sulfur atom, which may result in the existence of enantiomers with potentially different biological activities. Stereoselective synthesis and separation of these enantiomers might be necessary for certain applications.
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Stability: The stability of the methylsulfinyl group under various conditions (pH, temperature, light) should be evaluated, as it might be susceptible to further oxidation or reduction.
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Formulation Challenges: The presence of both lipophilic (chloro, isopropyl) and hydrophilic (sulfinyl) moieties may present challenges for formulation and delivery, particularly in pharmaceutical applications.
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Synthetic Accessibility: The development of efficient and scalable synthetic routes would be crucial for any large-scale application or further derivatization of this compound.
Analytical Considerations
The analysis and characterization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine would typically involve a range of analytical techniques, including:
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Spectroscopic Methods: NMR, IR, and UV-vis spectroscopy for structural confirmation
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Chromatographic Techniques: HPLC for purity determination and potential separation of stereoisomers
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X-ray Crystallography: For definitive structural and stereochemical assignment
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